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molecular formula C11H13NO2 B8342657 4-(4-Hydroxybutoxy)benzonitrile

4-(4-Hydroxybutoxy)benzonitrile

Cat. No. B8342657
M. Wt: 191.23 g/mol
InChI Key: OFUJWNNYOYUHTA-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

LiBH4 (1.5 g; 71.1 mmol) was added to a stirred solution of 4-(4-cyanophenoxy)butyric acid methyl ester (9.63 g; 47.4 mmol; from step (b) above), MeOH (2.87 mL; 71.1 mmol) and diethyl ether (158 mL) and the reaction mixture was refluxed overnight. The ether phase was collected and the residue was extracted with diethyl ether (3×50 mL). The combined organic phase was dried, concentrated and purified using column chromatography (EtOAc:hexane; 1:3) to give the sub-title compound (3.82 g; 21.8 mmol).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
4-(4-cyanophenoxy)butyric acid methyl ester
Quantity
9.63 g
Type
reactant
Reaction Step One
Name
Quantity
2.87 mL
Type
reactant
Reaction Step One
Quantity
158 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].C[O:4][C:5](=O)[CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]#[N:17])=[CH:12][CH:11]=1.CO>C(OCC)C>[C:16]([C:13]1[CH:14]=[CH:15][C:10]([O:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[CH:11][CH:12]=1)#[N:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
4-(4-cyanophenoxy)butyric acid methyl ester
Quantity
9.63 g
Type
reactant
Smiles
COC(CCCOC1=CC=C(C=C1)C#N)=O
Name
Quantity
2.87 mL
Type
reactant
Smiles
CO
Name
Quantity
158 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ether phase was collected
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with diethyl ether (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OCCCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.8 mmol
AMOUNT: MASS 3.82 g
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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